dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
Description
Dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex dithiole-quinoline hybrid compound characterized by a quinoline core fused with a 1,3-dithiole ring and ester functionalities. Its structure includes a 2-ethylbutanoyl substituent at the quinoline nitrogen, alongside methyl groups at positions 2, 2, and 6 of the quinoline scaffold. The compound’s synthesis likely involves multi-step procedures such as hetero-Diels–Alder reactions for quinoline formation, followed by acylation and esterification steps .
Properties
Molecular Formula |
C25H29NO5S3 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C25H29NO5S3/c1-8-14(9-2)21(27)26-16-11-10-13(3)12-15(16)17(20(32)25(26,4)5)24-33-18(22(28)30-6)19(34-24)23(29)31-7/h10-12,14H,8-9H2,1-7H3 |
InChI Key |
BYFNQTAQUNLODV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-(2-ETHYLBUTANOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydroquinoline structure, followed by the introduction of the ethylbutanoyl and trimethyl groups. The final steps involve the formation of the dithiole and dicarboxylate moieties under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 2-[1-(2-ETHYLBUTANOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4,5-DIMETHYL 2-[1-(2-ETHYLBUTANOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[1-(2-ETHYLBUTANOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
Ester Group Variations
- Dimethyl vs. Diethyl Esters: Diethyl esters (e.g., []) reduce crystallinity and enhance solubility in non-polar solvents, whereas dimethyl esters offer compact molecular geometries .
Materials Science
- Thermal Stability : Compounds with fluorophenyl groups ([]) exhibit decomposition temperatures >250°C, suggesting utility in high-temperature applications .
- Optoelectronic Properties: The conjugated dithiole-quinoline system in the target compound could serve as a charge-transfer material in organic electronics .
Biological Activity
Dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Molecular Characteristics
- Molecular Formula : C23H30N2O4S3
- Molecular Weight : 494.69 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)C(=O)N(C)C(=S)C(=C(C)C)C(=S)C(=O)OC
Structural Representation
The compound features a quinoline core with a dithiole-dicarboxylate moiety and an ethylbutanoyl substituent. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Research indicates that it has broad-spectrum antimicrobial activity against various bacterial and fungal strains.
- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Antioxidant Activity
A study demonstrated that the compound significantly reduced malondialdehyde levels and increased glutathione levels in vitro, indicating its potential as an effective antioxidant agent .
Antimicrobial Activity
In vitro tests revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
Anticancer Activity
In a recent investigation involving human cancer cell lines (e.g., HeLa and MCF-7), the compound was found to inhibit cell proliferation with IC50 values ranging from 10 to 20 µM. Mechanistic studies suggested that this effect is mediated through the activation of caspase pathways leading to apoptosis .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
